molecular formula C12H18O B087034 Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol CAS No. 13380-90-0

Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol

Cat. No. B087034
CAS RN: 13380-90-0
M. Wt: 178.27 g/mol
InChI Key: KDPQOUYYMLJCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol (OHMINDEN) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OHMINDEN is a bicyclic compound that contains a vinyl group and a hydroxyl group. It has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism Of Action

Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's mechanism of action involves its interaction with various cellular pathways and enzymes. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can alter the expression of genes that are involved in cancer progression and cell survival. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to have various biochemical and physiological effects. Studies have shown that Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can induce cell cycle arrest and apoptosis in cancer cells. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to have low toxicity in animal models. However, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's solubility in water is limited, which can make it difficult to administer in certain experiments. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol. One area of research is the development of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol analogs with improved solubility and potency. Another area of research is the investigation of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's potential in treating other diseases, such as diabetes and autoimmune disorders. Furthermore, the development of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol-based therapies for cancer and neurodegenerative diseases is an area of active research. Overall, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has shown promising potential in various fields of research, and further studies are needed to fully understand its therapeutic applications.

Synthesis Methods

Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can be synthesized through several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. Another method involves the reaction of an aldehyde with a vinyl Grignard reagent to form an alcohol. The synthesis of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been achieved through a palladium-catalyzed reaction.

Scientific Research Applications

Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neurological disorders, and cardiovascular diseases. Studies have shown that Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol exhibits anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been studied for its neuroprotective effects and its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.

properties

CAS RN

13380-90-0

Product Name

Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

8-ethenyltricyclo[5.2.1.02,6]decan-8-ol

InChI

InChI=1S/C12H18O/c1-2-12(13)7-8-6-11(12)10-5-3-4-9(8)10/h2,8-11,13H,1,3-7H2

InChI Key

KDPQOUYYMLJCMF-UHFFFAOYSA-N

SMILES

C=CC1(CC2CC1C3C2CCC3)O

Canonical SMILES

C=CC1(CC2CC1C3C2CCC3)O

Other CAS RN

13380-90-0

Pictograms

Corrosive; Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.